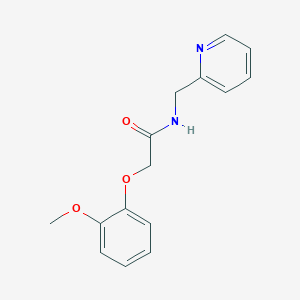![molecular formula C17H19N5O2 B5679386 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679386.png)
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a chemical compound with potential applications in scientific research. It is a novel molecule with unique properties that make it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and histone deacetylases. This inhibition leads to changes in gene expression and cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It also has anti-tumor and anti-cancer properties, which may be due to its ability to induce cell death in cancer cells. Additionally, it has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in lab experiments is its unique properties. It has a high degree of selectivity and specificity, allowing researchers to study specific biological processes with minimal interference from other cellular processes. However, one limitation is that it may not be suitable for in vivo studies due to its poor pharmacokinetic properties.
Future Directions
There are many future directions for N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide research. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases. Another direction is to investigate its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, it may be useful in studying the role of certain enzymes and proteins in biological processes, which could lead to the development of new drugs and treatments.
Synthesis Methods
The synthesis of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide involves a multi-step process. The first step is the synthesis of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-pyrazol-1-yl)butan-1-amine to yield this compound.
Scientific Research Applications
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It can also be used to study the role of various enzymes and proteins in biological processes. Additionally, it can be used as a molecular probe for imaging and tracking cellular processes.
properties
IUPAC Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-2-14(22-10-6-9-19-22)17(23)18-12-16-20-15(21-24-16)11-13-7-4-3-5-8-13/h3-10,14H,2,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBYKNDSYDFAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC(=NO1)CC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5679305.png)

![8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5679316.png)

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5679347.png)

![2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5679358.png)
![ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5679368.png)

![(1S*,5R*)-3-benzoyl-N-(2,4-difluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5679381.png)
![(4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide](/img/structure/B5679388.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5679396.png)